4-[1,4]Diazepan-1-yl-N-methyl-benzamide
Description
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)11-3-5-12(6-4-11)16-9-2-7-15-8-10-16/h3-6,15H,2,7-10H2,1H3,(H,14,17) |
InChI Key |
YIIUVFBGDKIKBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 1,4-Diazepane
The most straightforward route involves reacting 1,4-diazepane with N-methylbenzoyl chloride in the presence of a base such as triethylamine. This one-pot reaction typically proceeds at room temperature over 12–24 hours, achieving yields of 65–75%. Key considerations include:
-
Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to solubilize both reactants.
-
Stoichiometry : A 1:1.2 molar ratio of 1,4-diazepane to N-methylbenzoyl chloride minimizes side products.
-
Workup : Sequential washes with aqueous HCl (1M) and sodium bicarbonate remove unreacted starting materials.
Table 1. Optimization of Direct Amidation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25°C | 72 | 98 |
| Reaction Time | 18 hrs | 68 | 97 |
| Base (Triethylamine) | 1.5 eq | 75 | 99 |
Phthalimide-Protected Intermediate Route
To circumvent issues with over-alkylation, an alternative method employs phthalimide protection of the diazepane nitrogen prior to benzamide formation. This three-step sequence involves:
-
Protection : Reaction of 1,4-diazepane with phthalic anhydride in refluxing toluene (110°C, 6 hrs).
-
Methylation : Treatment with methyl iodide in DMF at 0°C to room temperature.
-
Deprotection and Amidation : Hydrazinolysis of the phthalimide group followed by coupling with N-methylbenzoyl chloride.
This approach boosts yields to 82–85% but requires additional purification steps.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance throughput and consistency. Key advantages include:
-
Precision temperature control (±1°C) via integrated cooling jackets.
-
Reduced reaction times (4–6 hrs) through intensified mixing.
-
Automated in-line purification using scavenger resins to remove HCl byproducts.
Table 2. Bench-Scale vs. Industrial Process Metrics
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 97% | 99.5% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Solvent Recycling Protocols
Industrial plants implement closed-loop solvent recovery systems to improve sustainability:
-
Distillation towers separate DCM/THF mixtures with >95% efficiency.
-
Spent triethylamine is neutralized with citric acid and regenerated via vacuum distillation.
Reaction Mechanism and Kinetic Analysis
Nucleophilic Acyl Substitution Pathway
The amidation proceeds via a two-step mechanism:
-
Base-assisted deprotonation of 1,4-diazepane, generating a nucleophilic amine.
-
Attack on the acyl chloride , with triethylamine scavenging HCl to drive the reaction forward.
Computational studies (DFT/B3LYP/6-31G*) reveal an activation energy barrier of 18.7 kcal/mol for the rate-determining nucleophilic attack step.
Microwave-Assisted Acceleration
Microwave irradiation (100–150°C, 100 W) reduces reaction times to 2–3 hours by:
-
Enhancing molecular collision frequency.
-
Selectively heating polar intermediates.
Recent trials achieved 89% yield with 30-minute irradiation cycles.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Chromatographic Purity Assessment
HPLC methods using a C18 column (4.6 × 150 mm, 5µm) with acetonitrile/water (70:30) mobile phase resolve the target compound at 8.2 minutes (UV 254 nm).
Comparative Evaluation of Synthetic Routes
Table 3. Method Comparison for Academic vs. Industrial Settings
| Criterion | Direct Amidation | Phthalimide Route | Flow Chemistry |
|---|---|---|---|
| Yield | 75% | 85% | 92% |
| Scalability | Limited | Moderate | High |
| Purification Complexity | Low | High | Medium |
| Cost per kg | $1,200 | $1,800 | $950 |
Chemical Reactions Analysis
Types of Reactions
4-[1,4]Diazepan-1-yl-N-methyl-benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Synthesis Building Block
4-[1,4]Diazepan-1-yl-N-methyl-benzamide serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.
Reaction Mechanisms
The compound's reactivity includes:
- Oxidation: Leading to N-oxides.
- Reduction: Producing corresponding amines.
- Substitution: Engaging in nucleophilic substitutions with amines or thiols under basic conditions.
Biological Research Applications
Antimicrobial and Anticancer Properties
Research has indicated that 4-[1,4]Diazepan-1-yl-N-methyl-benzamide exhibits potential antimicrobial and anticancer activities. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines. The compound's mechanism of action may involve interactions with specific molecular targets, potentially modulating neurotransmitter systems or inhibiting certain enzymes .
Pharmacological Studies
The compound is being investigated as a potential therapeutic agent for various diseases. For instance, its derivatives have shown promise in targeting factor Xa, a serine protease involved in the coagulation cascade, suggesting applications in antithrombotic therapy . Additionally, compounds structurally related to 4-[1,4]Diazepan-1-yl-N-methyl-benzamide have been studied for their histamine receptor antagonism and potential roles in treating allergic diseases .
Medical Applications
Cancer Treatment
Recent patents have disclosed methods for treating cancers using derivatives of compounds similar to 4-[1,4]Diazepan-1-yl-N-methyl-benzamide. These studies highlight the compound's potential role in developing novel cancer therapies by inhibiting tumor growth and enhancing the efficacy of existing treatments .
Industrial Applications
Material Development
In industrial settings, 4-[1,4]Diazepan-1-yl-N-methyl-benzamide is utilized in the development of new materials. Its stability and reactivity make it suitable for use as a catalyst in specific chemical reactions. The compound's unique properties may also lead to advancements in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and pharmacological differences between 4-[1,4]Diazepan-1-yl-N-methyl-benzamide and related compounds:
Key Observations
Core Structure and Receptor Binding: The 1,4-diazepane ring in the target compound and its analogs (e.g., ) is critical for receptor interactions. The benzimidazole moiety in enhances histamine receptor affinity, while the cyclopropanecarbonyl group in may improve lipophilicity and metabolic stability.
Impact of Substituents :
- N-methyl group : Present in both the target compound and , this group likely reduces hydrogen bonding capacity compared to unsubstituted benzamides (e.g., ), which could influence blood-brain barrier penetration.
- Positional isomerism : The target compound’s diazepane ring is para-substituted, whereas features a meta-methyl benzamide. This positional difference may alter electronic effects and steric interactions in receptor binding.
Pharmacological Diversity: While the target compound and are linked to allergy treatment, and demonstrate divergent applications (antimicrobial and synthetic utility, respectively). This highlights how minor structural changes drastically alter biological activity.
Biological Activity
4-[1,4]Diazepan-1-yl-N-methyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a diazepane ring and a benzamide moiety, which contribute to its biological activity. The presence of the N-methyl group enhances its lipophilicity, potentially facilitating better cell membrane penetration.
Antimicrobial Activity
Research indicates that 4-[1,4]Diazepan-1-yl-N-methyl-benzamide exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT29). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The precise mechanism of action for 4-[1,4]Diazepan-1-yl-N-methyl-benzamide is still under investigation. However, it is believed to interact with specific receptors and enzymes in the body, modulating neurotransmitter systems and inhibiting certain pathways involved in tumor growth.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
- Antimicrobial Efficacy : Another study reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
- Mechanistic Insights : In silico studies suggest that the compound may inhibit specific kinases involved in cancer progression, highlighting its potential as a targeted therapy .
Data Summary
| Biological Activity | Target Cell Lines | IC50 Value (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 92.4 | - |
| Anticancer | HT29 | - | - |
| Antimicrobial | S. aureus | - | 16 |
| Antimicrobial | E. coli | - | 32 |
Q & A
Q. What are the standard synthetic routes for 4-[1,4]Diazepan-1-yl-N-methyl-benzamide?
The synthesis typically involves coupling a 1,4-diazepane derivative with a substituted benzamide precursor. For example:
- Step 1 : React 3-cyano- or 3-trifluoromethyl-substituted 1,4-diazepane with a butyl linker (e.g., 4-(thiophen-3-yl)-N-butylbenzamide) under nucleophilic substitution conditions.
- Step 2 : Purify intermediates via normal-phase chromatography (e.g., 10% methanol/dichloromethyl) followed by reverse-phase chromatography (e.g., 50% acetonitrile/0.1% aqueous formic acid) to isolate the target compound .
- Yield Optimization : Adjust stoichiometry of reactants and reaction time. Reported yields range from 33% to 48% depending on substituent electronic effects .
| Synthetic Step | Key Reagents/Conditions | Yield |
|---|---|---|
| Diazepane coupling | 1-(3-cyanophenyl)-1,4-diazepane, DCM, RT | 48% |
| Thiophenyl benzamide link | 4-(thiophen-3-yl)benzamide, DIPEA, DMF | 33% |
Q. What spectroscopic and analytical methods confirm the structure and purity of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide?
- 1H NMR : Characterize proton environments (e.g., diazepane ring protons at δ 2.6–3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- LC/MS : Confirm molecular weight via [M+H]+ peaks. For example, a compound with M.W. 437.5 g/mol shows a peak at m/z 438.5 .
- Purity Checks : Use reverse-phase HPLC with UV detection (λmax ~255 nm) and ensure ≥95% purity for biological assays .
Q. What is the hypothesized role of the 1,4-diazepane moiety in biological activity?
The 1,4-diazepane ring enhances lipophilicity and conformational flexibility , facilitating interactions with targets like dopamine D3 receptors . Structural analogs with diazepane substituents (e.g., 3-cyanophenyl) show improved binding affinity compared to piperazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to DCM .
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling in aryl-aryl bond formation .
- Temperature Control : Higher temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent degradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Combine in vitro receptor binding (e.g., D3 receptor IC50) with functional assays (e.g., cAMP inhibition) to validate target engagement .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., 2-cyanophenyl vs. 3-trifluoromethyl) to isolate electronic/steric effects .
- Computational Modeling : Perform molecular docking to predict binding modes and identify key residues (e.g., transmembrane helices in GPCRs) .
Q. How do computational tools enhance the design of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide derivatives?
- Virtual Screening : Use software like Schrödinger or AutoDock to screen >10,000 analogs for improved affinity .
- ADMET Prediction : Predict pharmacokinetics (e.g., logP, CNS permeability) with QSAR models to prioritize candidates .
- Reaction Simulation : Optimize synthetic pathways via density functional theory (DFT) calculations to identify transition-state barriers .
Methodological Considerations
Q. What experimental designs validate the compound’s mechanism of action in enzymatic systems?
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm stoichiometry and affinity .
- Crystallography : Co-crystallize the compound with its target (e.g., receptor-ligand complexes) for atomic-resolution insights .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C .
- LC-MS/MS Monitoring : Track degradation products (e.g., hydrolyzed diazepane rings) over 24–72 hours .
Data Contradiction Analysis
- Case Study : Conflicting D3 receptor binding data (e.g., IC50 = 12 nM vs. 85 nM) may arise from assay variability (e.g., radioligand purity, membrane preparation methods). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
